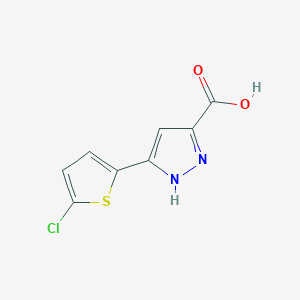

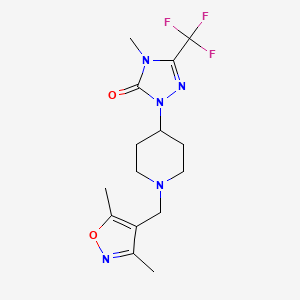

![molecular formula C19H13N3O2 B2748012 N-[3-(2-quinoxalinyl)phenyl]-2-furamide CAS No. 832679-46-6](/img/structure/B2748012.png)

N-[3-(2-quinoxalinyl)phenyl]-2-furamide

概要

説明

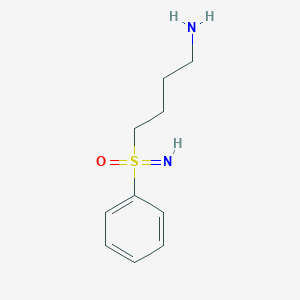

N-[3-(2-quinoxalinyl)phenyl]-2-furamide is a chemical compound with the molecular formula C19H13N3O2 and a molecular weight of 315.33 . It is also known by its CAS number 832679-46-6 .

Molecular Structure Analysis

The molecular structure of this compound consists of a furamide group attached to a phenyl ring, which is further connected to a quinoxalinyl group .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 437.6±45.0 °C and a predicted density of 1.330±0.06 g/cm3 . Its pKa is predicted to be 12.41±0.70 .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Innovative synthesis methods for related quinoxaline derivatives have been developed, such as palladium-catalyzed cyclization processes, which optimize yield and offer insights into the chemical properties of these compounds. The synthesis of furo[3,2-c]quinolin-4(5H)-ones via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide demonstrates the potential for creating structurally related compounds with varied biological activities (Lindahl et al., 2006).

Copper-Catalyzed Functionalizations : Research into the copper(II)-catalyzed remote sulfonylation of aminoquinolines has opened new pathways for introducing sulfide groups into quinoxaline derivatives, showcasing the versatility in modifying these molecules for enhanced properties (Xia et al., 2016).

Potential Therapeutic Applications

Antitumor Activity : Investigations into quinoxaline derivatives have identified potent antitumor activities. For instance, certain thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have shown significant antiproliferative activity against cancer cell lines, suggesting potential utility in cancer treatment (Hung et al., 2014).

Antibacterial and Antiviral Potential : Synthesized quinoxaline derivatives have been evaluated for their antibacterial and antiviral properties. For instance, novel methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6-yl]methylamino)benzoate derivatives demonstrated notable antibacterial activity, indicating their potential in addressing antibiotic resistance (Murthy et al., 2011). Additionally, quinoxalin-2(1H)-one derivatives have been explored as inhibitors against hepatitis C virus, further emphasizing the therapeutic versatility of these compounds (Liu et al., 2011).

Bio-imaging Applications : A phenoxazine-based fluorescent chemosensor incorporating a quinoxaline moiety has been developed for the dual-channel detection of Cd2+ and CN− ions, demonstrating the utility of quinoxaline derivatives in bio-imaging applications. This chemosensor's application in live cells and zebrafish highlights its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).

特性

IUPAC Name |

N-(3-quinoxalin-2-ylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBOTUFBKWFGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

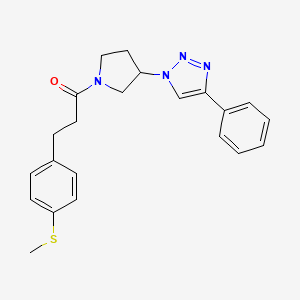

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)

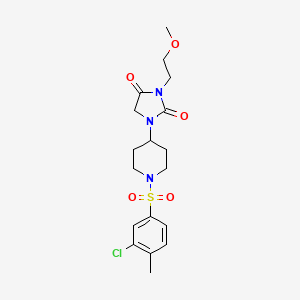

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747946.png)

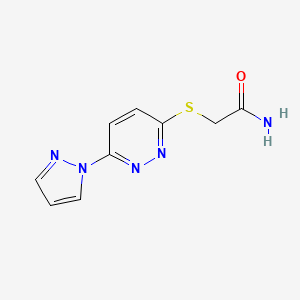

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2747947.png)